2-fluoro-N-(3-methoxyphenyl)benzamide
Description
2-Fluoro-N-(3-methoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the ortho position of the benzoyl group and a methoxy-substituted aniline moiety. Its structure combines fluorinated aromaticity with hydrogen-bonding capabilities, making it relevant in medicinal chemistry and materials science. Fluorine enhances metabolic stability and bioavailability, while the methoxy group modulates electronic and steric properties . The compound has been studied for applications in cancer therapy and enzyme inhibition, with structural analogs showing promise as kinase inhibitors and HDAC modulators .
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-fluoro-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) |
InChI Key |
YMPCJHXUEDAZST-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are compared below:
Key Observations :
- Fluorine Position : Ortho-fluorine in the benzoyl group enhances rigidity and intermolecular F···H-N bonding, improving crystallinity .
- Methoxy vs. Trifluoromethyl : The methoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing -CF₃ group in analog 3, which reduces solubility .
- Heterocyclic Modifications : Replacement of the methoxyphenyl group with a triazole ring (analog 4) introduces sulfur-based interactions, altering solubility and bioactivity .
Hydrogen-Bonding and Crystal Engineering
- F···H-N vs. MeO···H-N Interactions : The target compound’s crystal lattice likely features dual F···H-N and MeO···H-N bonds, whereas analogs like N-(2,3-difluorophenyl)-2-fluorobenzamide prioritize F···H-N networks. This dual interaction may enhance thermal stability .
- Impact of -CF₃ : The trifluoromethyl group in analog 3 disrupts hydrogen bonding, leading to weaker crystal packing and lower melting points compared to methoxy analogs .
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